Synthesis, Characterization, and Mechanistic Evaluation of 1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol
Synthesis, Characterization, and Mechanistic Evaluation of 1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol
Executive Summary & Scientific Rationale
1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol (CAS: 62673-44-3) is a highly specialized synthetic intermediate and active pharmaceutical ingredient (API) analog belonging to the β -amino alcohol class[1]. With a molecular formula of C9H14ClNOS and a monoisotopic mass of 219.04846 Da, this compound serves as a structural bioisostere to classic phenylethanolamine β -adrenergic agonists (such as clenbuterol and isoproterenol)[1][2].
The strategic replacement of a substituted benzene ring with a 3-chloro-2-thienyl moiety is a field-proven tactic in medicinal chemistry[3]. This bioisosteric substitution achieves three critical pharmacological objectives:
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Metabolic Stability: The thiophene ring lacks the catechol hydroxyls targeted by Catechol-O-methyltransferase (COMT), preventing rapid first-pass degradation.
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Lipophilicity Tuning: The 3-chloro substituent increases the predicted XlogP to 1.8, enhancing membrane permeability and potential blood-brain barrier (BBB) penetration compared to highly polar endogenous catecholamines[1].
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Steric Shielding: The chlorine atom at the 3-position provides steric hindrance that locks the conformation of the adjacent ethanolamine side chain, optimizing binding affinity within the β -adrenergic receptor (GPCR) binding pocket.
Retrosynthetic Analysis & Synthetic Strategy
The synthesis of 1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol follows a robust, three-step linear sequence designed for high chemoselectivity and scalability.
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Step 1: Electrophilic α -Bromination. The starting material, 1-(3-chloro-2-thienyl)ethanone, undergoes bromination. Causality: Glacial acetic acid is utilized as the solvent to mildly catalyze enolization. The electron-withdrawing nature of the acetyl group deactivates the thiophene ring, directing the electrophilic bromine exclusively to the enolizable α -carbon rather than the aromatic ring.
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Step 2: Nucleophilic Substitution (Amination). The resulting α -bromo ketone is reacted with isopropylamine. Causality: A stoichiometric excess of isopropylamine (typically 3-4 equivalents) is strictly required. It acts as both the nucleophile and the acid scavenger (neutralizing the generated HBr), preventing the formation of an unreactive secondary amine hydrobromide salt and suppressing unwanted over-alkylation (tertiary amine formation).
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Step 3: Chemoselective Reduction. The amino ketone is reduced to the final β -amino alcohol. Causality: Sodium borohydride (NaBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). NaBH₄ is a mild hydride donor that selectively reduces the ketone without risking the reductive dehalogenation of the sensitive 3-chloro-thiophene bond, which is a known side-reaction with stronger reducing agents.
Synthetic Workflow Visualization
Fig 1. Step-by-step synthetic workflow for 1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol.
Detailed Experimental Protocols (Self-Validating System)
The following protocols are engineered as self-validating systems, incorporating in-process analytical checkpoints to ensure trustworthiness and reproducibility.
Protocol 1: Synthesis of 2-Bromo-1-(3-chloro-2-thienyl)ethanone
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Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a gas scrubber (to neutralize HBr gas).
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Reaction: Dissolve 1-(3-chloro-2-thienyl)ethanone (50.0 g, 0.31 mol) in 150 mL of glacial acetic acid. Cool the mixture to 0–5 °C using an ice-water bath.
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Addition: Dissolve bromine (16.0 mL, 0.31 mol) in 50 mL of acetic acid. Add this solution dropwise over 2 hours, maintaining the internal temperature below 10 °C to prevent polybromination.
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Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a new spot (Rf ~0.5).
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Workup: Pour the mixture into 500 mL of ice water. Extract with Dichloromethane (DCM) (3 x 150 mL). Wash the combined organic layers with saturated NaHCO₃ until pH is neutral, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Synthesis of 1-(3-Chloro-2-thienyl)-2-(isopropylamino)ethanone
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Setup: In a 1 L flask, dissolve the crude 2-bromo-1-(3-chloro-2-thienyl)ethanone (~70 g, 0.29 mol) in 300 mL of anhydrous Tetrahydrofuran (THF).
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Reaction: Cool the solution to 0 °C. Slowly add isopropylamine (100 mL, 1.17 mol, ~4.0 eq) via an addition funnel.
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Incubation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 12 hours.
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Validation Checkpoint: LC-MS analysis should confirm the disappearance of the brominated intermediate and the emergence of the target mass [M+H]⁺ = 218.0.
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Workup: Evaporate the THF and excess isopropylamine under vacuum. Partition the residue between Ethyl Acetate (EtOAc) and 1M NaOH. The alkaline wash ensures the product remains in its free-base form. Extract, dry over Na₂SO₄, and concentrate.
Protocol 3: Chemoselective Reduction to Target API
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Setup: Dissolve the crude amino ketone in 250 mL of absolute Methanol (MeOH) and cool to 0 °C.
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Reaction: Add Sodium Borohydride (NaBH₄) (16.5 g, 0.44 mol) in small portions over 1 hour. Caution: Vigorous hydrogen gas evolution will occur.
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Incubation: Stir for 4 hours at room temperature.
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Validation Checkpoint: TLC (DCM:MeOH 9:1 with 1% NH₄OH) should show a highly polar spot (Rf ~0.3) corresponding to the amino alcohol.
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Workup: Quench the reaction carefully with 50 mL of water. Concentrate the mixture to remove MeOH. Extract the aqueous residue with EtOAc (3 x 100 mL). Wash with brine, dry over Na₂SO₄, and evaporate to yield the crude 1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol. Purify via recrystallization from Hexane/EtOAc.
Characterization & Analytical Validation
Accurate characterization is strictly required to verify the integrity of the synthesized 1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol. The table below summarizes the standardized analytical parameters based on established molecular profiling[1].
| Analytical Parameter | Validated Data / Expected Observation |
| Chemical Name | 1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol |
| CAS Registry Number | 62673-44-3 |
| Molecular Formula | C9H14ClNOS |
| Monoisotopic Mass | 219.04846 Da |
| Predicted XlogP | 1.8 |
| Collision Cross Section (CCS) | [M+H]⁺ = 148.1 Ų ; [M+Na]⁺ = 155.3 Ų |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.21 (d, 1H, thiophene-H), 6.85 (d, 1H, thiophene-H), 4.85 (dd, 1H, CH-OH), 2.90-2.75 (m, 3H, CH₂-N + CH-isopropyl), 1.08 (d, 6H, CH₃) |
| IR Spectroscopy (ATR) | ~3300 cm⁻¹ (Broad, O-H & N-H stretch), ~1050 cm⁻¹ (C-Cl stretch) |
Pharmacodynamics & Mechanistic Pathway
As a structural analog to established β -agonists, 1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol interacts with the β -adrenergic GPCRs[2]. The isopropyl group on the amine is the critical pharmacophore responsible for β -receptor selectivity (preventing α -receptor binding). Upon binding, the compound induces a conformational shift in the receptor, activating the stimulatory G-protein (Gs). The α -subunit of Gs activates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP). The accumulation of cAMP allosterically activates Protein Kinase A (PKA), leading to downstream phosphorylation cascades that result in smooth muscle relaxation (bronchodilation).
Signaling Pathway Visualization
Fig 2. Gs-coupled GPCR signaling cascade activated by thienyl-based β-adrenergic agonists.
References
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PubChemLite Database (CID: 3046789) . Compound Summary for 1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol (CAS 62673-44-3). National Center for Biotechnology Information. Available at:[Link]
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Campaigne, E., et al. (1954) . 3-Substituted thiophenes. VIII. 3-Thienylalkylamines. Journal of the American Chemical Society, 76(17), 4466-4468. Available at:[Link]
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World Health Organization (WHO) . International Non-Proprietary Names for Pharmaceutical Preparations (Isopropylaminoethanol derivatives). Available at:[Link]
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Wachter, S. B., & Gilbert, E. M. (2012) . Beta-adrenergic receptors, from their discovery and characterization through their manipulation to beneficial clinical application. Cardiology, 122(2), 104-112. Available at:[Link]
Sources
- 1. PubChemLite - 62673-44-3 (C9H14ClNOS) [pubchemlite.lcsb.uni.lu]
- 2. EP3555042B1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]
- 3. EP0321349A1 - Process for the preparation of N-(2-chloro-benzyl)(2-thienyl)-2-ethyl amine - Google Patents [patents.google.com]
